molecular formula C21H16FN3O3S B2932859 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide CAS No. 879139-60-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide

Cat. No. B2932859
CAS RN: 879139-60-3
M. Wt: 409.44
InChI Key: FSMQQLQHJMLAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields by heating the respective thiophene-2-carboxamides in formic acid .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Antiviral Applications

The thienopyrimidine core present in the compound is structurally similar to other molecules that have demonstrated antiviral activities . This suggests that it could be effective against a range of viruses by interfering with viral replication or assembly. Further research could explore its efficacy against specific viruses and determine the therapeutic index.

Anti-inflammatory Applications

Compounds with a sulfanyl amide group, like the one in this molecule, often play a role in hydrogen bonding and protein interactions. This interaction can be crucial in modulating inflammatory pathways, making it a potential candidate for anti-inflammatory drugs. Its effectiveness in reducing inflammation could be assessed using models of acute or chronic inflammation.

Anticancer Applications

The unique structure of this compound, particularly the thienopyrimidine core, suggests potential applications in cancer therapy. It could be designed to target specific proteins involved in cancer cell proliferation or survival. Studies could focus on its cytotoxic properties and its ability to induce apoptosis in various cancer cell lines.

Antioxidant Properties

While the search did not yield direct results on the antioxidant properties of this specific compound, structurally related molecules have shown such activities . As oxidative stress is a contributing factor to many diseases, the compound’s potential antioxidant effects could be investigated to understand its role in cellular protection.

Enzyme Inhibition

The compound’s ability to interact with enzymes, due to its sulfanyl amide functionality, could make it a valuable tool in studying enzyme kinetics and inhibition. It could be used to design inhibitors for enzymes that are therapeutic targets in various diseases, including neurodegenerative disorders and metabolic diseases.

Neuropharmacological Applications

Given the compound’s potential interaction with biological targets, it may have applications in neuropharmacology. It could be studied for its effects on neurotransmitter systems, neural inflammation, or neuroprotection. Its impact on cognitive functions and behavior could also be a significant area of research.

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-15-8-6-14(7-9-15)12-25-20(27)19-17(10-11-29-19)24(21(25)28)13-18(26)23-16-4-2-1-3-5-16/h1-11,17,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANIJKNVLKCEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide

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